molecular formula C27H38N6O8 B11826960 Mal-PEG1-Val-Cit-PABC-OH

Mal-PEG1-Val-Cit-PABC-OH

Cat. No.: B11826960
M. Wt: 574.6 g/mol
InChI Key: GAMNLBAYJPQHKS-RDPSFJRHSA-N
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Description

Mal-PEG1-Val-Cit-PABC-OH is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the conjugation of drugs to antibodies, enabling targeted delivery of therapeutic agents to specific cells, such as cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG1-Val-Cit-PABC-OH involves multiple steps, starting with the preparation of the PEG linker, followed by the incorporation of the valine-citrulline dipeptide and the para-aminobenzyl carbamate (PABC) spacer. The final step involves the attachment of the maleimide group, which is reactive towards thiol groups in proteins .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-purity reagents. The process is optimized for high yield and purity, ensuring the compound meets stringent quality standards for use in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG1-Val-Cit-PABC-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-PEG1-Val-Cit-PABC-OH is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:

Mechanism of Action

Mal-PEG1-Val-Cit-PABC-OH exerts its effects through a cleavable linker mechanism. The Val-Cit dipeptide is cleaved by cathepsin B in the lysosome, releasing the drug payload within the target cell. The maleimide group reacts with thiol groups in proteins, forming stable thioether bonds that facilitate the targeted delivery of the therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific cleavage by cathepsin B and its stable thioether bond formation with thiol groups in proteins. This specificity and stability make it an ideal linker for the development of targeted therapies .

Properties

Molecular Formula

C27H38N6O8

Molecular Weight

574.6 g/mol

IUPAC Name

(2S)-5-(carbamoylamino)-2-[N-[(2S)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]-4-(hydroxymethyl)anilino]pentanamide

InChI

InChI=1S/C27H38N6O8/c1-17(2)24(31-21(35)11-14-41-15-13-32-22(36)9-10-23(32)37)26(39)33(19-7-5-18(16-34)6-8-19)20(25(28)38)4-3-12-30-27(29)40/h5-10,17,20,24,34H,3-4,11-16H2,1-2H3,(H2,28,38)(H,31,35)(H3,29,30,40)/t20-,24-/m0/s1

InChI Key

GAMNLBAYJPQHKS-RDPSFJRHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)CCOCCN2C(=O)C=CC2=O

Canonical SMILES

CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCN2C(=O)C=CC2=O

Origin of Product

United States

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